molecular formula C7H10N2S B183296 2-Amino-4,5,6,7-tetrahydrobenzothiazole CAS No. 2933-29-1

2-Amino-4,5,6,7-tetrahydrobenzothiazole

Cat. No. B183296
CAS RN: 2933-29-1
M. Wt: 154.24 g/mol
InChI Key: SMWAOXCEPHEGFV-UHFFFAOYSA-N
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Patent
US07157585B2

Procedure details

A stirred mixture of 2-chlorocyclohexanone (200 mg, 1.5 mmol) and thiourea (114 mg, 1.5 mmol) in tetrahydrofuran (20 ml) was heated at reflux for 6 hours. The solution was concentrated under reduced pressure and the amine was purified by flash column chromatography using ethylacetate/hexane 1/1 as eluent to afford a colourless oil (169 mg, 74%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:9][C:10]([NH2:12])=[S:11]>O1CCCC1>[S:11]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=2[N:9]=[C:10]1[NH2:12]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
114 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the amine was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1CCCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.